molecular formula C13H19Cl2NO2S B12678744 N,N-Bis(2-chloropropyl)-p-toluenesulphonamide CAS No. 83898-38-8

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide

Cat. No.: B12678744
CAS No.: 83898-38-8
M. Wt: 324.3 g/mol
InChI Key: FQOGAIVBWOJCFU-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-p-toluenesulphonamide (CAS: 42137-88-2) is a sulfonamide derivative with two 2-chloroethyl groups attached to the nitrogen atom of a p-toluenesulfonyl backbone. Its molecular formula is C₁₁H₁₅Cl₂NO₂S, and it has a molecular weight of 296.213 g/mol . This compound is structurally characterized by the presence of reactive chloroethyl groups, which are known for their alkylating properties. It is frequently utilized in biochemical research, including the preparation of ELISA kits for analyzing biomarkers like oxidized low-density lipoprotein (OxLDL) in murine models .

Properties

CAS No.

83898-38-8

Molecular Formula

C13H19Cl2NO2S

Molecular Weight

324.3 g/mol

IUPAC Name

N,N-bis(2-chloropropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19Cl2NO2S/c1-10-4-6-13(7-5-10)19(17,18)16(8-11(2)14)9-12(3)15/h4-7,11-12H,8-9H2,1-3H3

InChI Key

FQOGAIVBWOJCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)Cl)CC(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloropropyl)-p-toluenesulphonamide typically involves the reaction of p-toluenesulfonyl chloride with 2-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as chromatography or solvent extraction to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloropropyl)-p-toluenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemotherapy Development

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide is instrumental in the synthesis of alkylating agents used in chemotherapy. Alkylating agents are known for their ability to damage DNA, leading to cell death, particularly in cancer cells. This compound has been explored for its potential to enhance the efficacy of existing anticancer therapies by targeting resistant cancer cell lines .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for developing drugs aimed at treating various diseases. Its unique chemical properties allow for modifications that can improve therapeutic efficacy and specificity against targeted diseases . For instance, it has been studied for its interactions with biological molecules, elucidating mechanisms of action that can inform drug design.

Biochemical Studies

Researchers utilize this compound to investigate its interactions with enzymes and other biological targets. Notably, it has shown binding affinity to dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, which is essential for understanding its antibacterial properties .

Agriculture

The compound finds applications in agriculture as a pesticide and herbicide. Its effectiveness in controlling pests makes it valuable for crop protection strategies, contributing to sustainable agricultural practices .

Material Science

In material science, this compound is explored for developing polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound as an alkylating agent against chondrosarcoma cells. The results indicated that the compound effectively induced cytotoxicity through DNA damage mechanisms, highlighting its potential as a therapeutic agent in resistant cancer types .

Case Study 2: Antibacterial Activity

Another research focused on the antibacterial properties of this compound against various bacterial strains. The findings demonstrated significant inhibition of bacterial growth through interference with folic acid synthesis pathways, suggesting its potential use as an antibacterial agent in clinical settings .

Mechanism of Action

The mechanism of action of N,N-bis(2-chloropropyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide (CAS: 25772-51-4)

  • Molecular Formula: C₁₂H₁₇Cl₂NO₂S
  • Molecular Weight : 310.244 g/mol
  • Key Features: Contains one 2-chloroethyl and one 2-chloropropyl group.

N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide (CAS: 83846-81-5)

  • Molecular Formula : C₁₄H₂₂N₂O₅S
  • Molecular Weight : 330.40 g/mol
  • Key Features : Replaces chloro groups with hydroxypropyl moieties, significantly reducing electrophilicity. This substitution enhances solubility in polar solvents and reduces toxicity.

N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS: 16695-22-0)

  • Molecular Formula : C₂₄H₂₈N₂O₈S₃
  • Molecular Weight : 592.71 g/mol
  • Key Features : Features sulfonate ester groups instead of chlorides, making it a precursor for generating leaving groups in organic synthesis.
  • Applications : Employed in ligand synthesis for metal complexes, particularly in gas-phase studies of biomolecular interactions .

Tris(2-chloroethyl)amine (CAS: 555-77-1)

  • Molecular Formula : C₆H₁₂Cl₃N
  • Molecular Weight : 204.53 g/mol
  • Key Features : A nitrogen mustard compound with three chloroethyl groups. Unlike sulfonamides, this compound is a potent alkylating agent with historical use in chemical warfare.
  • Hazards: Highly toxic, carcinogenic, and regulated under Schedule 1A06 of chemical weapons conventions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
N,N-Bis(2-chloroethyl)-p-toluenesulphonamide 42137-88-2 C₁₁H₁₅Cl₂NO₂S 296.213 Two 2-chloroethyl groups High alkylation potential
N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide 25772-51-4 C₁₂H₁₇Cl₂NO₂S 310.244 Mixed chloroethyl/chloropropyl Moderate lipophilicity
N,N-Bis(2-hydroxypropyl)-p-toluenesulphonamide 83846-81-5 C₁₄H₂₂N₂O₅S 330.40 Two hydroxypropyl groups Low reactivity, high solubility
Tris(2-chloroethyl)amine 555-77-1 C₆H₁₂Cl₃N 204.53 Three chloroethyl groups Extreme toxicity

Research Findings and Key Differences

  • Reactivity : The bis-chloroethyl derivative exhibits higher alkylating activity due to the electron-withdrawing sulfonyl group and labile chlorine atoms . In contrast, hydroxypropyl analogs are inert under physiological conditions.
  • Synthetic Utility : Mixed substituent compounds like CAS 25772-51-4 offer tunable reactivity for targeted synthesis, balancing lipophilicity and electrophilicity .

Notes

  • Discrepancies in CAS Numbers : and list conflicting CAS numbers (22564-43-8 vs. 25772-51-4) for similar compound names, highlighting the need for verification via authoritative databases like NIST or REACH .
  • Data Gaps : Physicochemical properties (e.g., melting points, solubility) for several analogs are incomplete, necessitating further experimental validation .

Biological Activity

N,N-Bis(2-chloropropyl)-p-toluenesulphonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₅Cl₂NO₂S
  • Molecular Weight : Approximately 296.2 g/mol
  • CAS Number : 42137-88-2
  • IUPAC Name : N,N-bis(2-chloropropyl)-4-methylbenzenesulfonamide

The compound features a p-toluenesulfonamide backbone with two chloroethyl groups, which enhance its reactivity and biological activity compared to other sulfonamides.

This compound exhibits significant antibacterial activity primarily through the inhibition of bacterial growth by interfering with folic acid synthesis, akin to other sulfonamides. This mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, thereby disrupting their metabolic processes .

Additionally, studies have indicated potential cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological exploration in cancer therapy .

Antibacterial Properties

The antibacterial efficacy of this compound has been demonstrated against several bacterial strains. Research indicates that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, positioning it as a valuable component in infection control and sanitation products .

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxicity against specific cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent. For instance, studies have highlighted its effectiveness against leukemia and solid tumor cell lines .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate a promising antibacterial profile, warranting further investigation into its therapeutic applications.

Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on the anticancer properties, this compound was tested against various cancer cell lines. The findings revealed:

Cell LineIC50 (μM)
HL-60 (Leukemia)5.0
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

The compound exhibited significant cytotoxic effects, particularly against HL-60 cells, highlighting its potential as a chemotherapeutic agent .

Safety and Toxicity

Despite its promising biological activities, this compound is classified as toxic , with acute toxicity noted upon ingestion. It is also an irritant to skin and eyes . Proper handling and safety precautions are essential when working with this compound in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for N,N-Bis(2-chloroethyl)-p-toluenesulphonamide, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis typically involves the reaction of p-toluenesulphonamide with 2-chloroethyl groups. Key steps include:

  • Reagent Selection: Use p-toluenesulphonamide as the base molecule and 1,2-dichloroethane or 2-chloroethylating agents (e.g., bis(2-chloroethyl)amine derivatives) .
  • Solvent and Catalyst: Polar aprotic solvents (e.g., DMF or acetonitrile) with base catalysts (e.g., K₂CO₃) to facilitate nucleophilic substitution.
  • Temperature Control: Reactions are often conducted at 60–80°C for 12–24 hours to maximize yield .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    Optimization Strategy: Use a factorial design to vary temperature, solvent ratio, and reaction time. Monitor progress via TLC or HPLC, and characterize intermediates with NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are most reliable for characterizing N,N-Bis(2-chloroethyl)-p-toluenesulphonamide, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H NMR (δ 2.4 ppm for methyl group, δ 3.6–3.8 ppm for –CH₂Cl protons) and ¹³C NMR (δ 21.5 ppm for methyl carbon, δ 44–47 ppm for chloroethyl carbons) .
    • Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion peaks (m/z 296.21 for [M+H]⁺) and fragmentation patterns .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection at 254 nm; retention time compared to standards .
  • Ambiguity Resolution: Cross-validate with elemental analysis (C, H, N, S, Cl) and differential scanning calorimetry (DSC) to confirm melting point (43–50°C) .

Q. Table 1: Key Physical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₅Cl₂NO₂S
CAS RN42137-88-2
Melting Point43–50°C
Molecular Weight296.21 g/mol

Advanced Research Questions

Q. How does N,N-Bis(2-chloroethyl)-p-toluenesulphonamide interact with nucleophiles, and what mechanistic insights can guide its reactivity in alkylation studies?

Methodological Answer:

  • Reactivity Profile: The chloroethyl groups undergo nucleophilic substitution (SN2) with amines, thiols, or hydroxyl groups.
  • Mechanistic Studies:
    • Kinetic Analysis: Monitor reaction rates with varying nucleophile concentrations (e.g., sodium azide) in polar solvents .
    • Isolation of Intermediates: Use stopped-flow NMR or quenching experiments to identify transient species.
    • Computational Modeling: DFT calculations to map transition states and activation energies .
  • Applications: Design bifunctional alkylating agents for crosslinking biomolecules (e.g., proteins or DNA) .

Q. What are the stability and decomposition pathways of N,N-Bis(2-chloroethyl)-p-toluenesulphonamide under varying environmental conditions?

Methodological Answer:

  • Stability Tests:
    • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition above 100°C.
    • Hydrolytic Stability: Incubate in buffered solutions (pH 4–10) at 25–60°C; monitor via HPLC for hydrolysis products (e.g., p-toluenesulphonamide and ethylene glycol derivatives) .
  • Decomposition Products: GC-MS to identify volatile byproducts (e.g., HCl gas under acidic conditions) .
  • Storage Recommendations: Store in airtight containers at 4°C, away from moisture and oxidizers .

Q. How can conflicting literature data on the compound’s toxicological profile be resolved, and what experimental approaches ensure reproducibility?

Methodological Answer:

  • Data Reconciliation:
    • In Vitro Assays: Compare cytotoxicity across cell lines (e.g., HepG2 vs. HEK293) using MTT assays .
    • Dose-Response Studies: Standardize exposure times and concentrations; account for solvent effects (e.g., DMSO vs. ethanol) .
    • Metabolite Profiling: LC-MS to identify toxic metabolites (e.g., sulfonic acid derivatives) .
  • Reproducibility Measures:
    • Interlaboratory Validation: Share protocols via open-access platforms and use certified reference materials .

Q. What methodological strategies are recommended for detecting trace impurities in N,N-Bis(2-chloroethyl)-p-toluenesulphonamide, and how do these impurities impact experimental outcomes?

Methodological Answer:

  • Impurity Profiling:
    • HPLC-MS/MS: Detect chlorinated byproducts (e.g., mono-chloroethyl derivatives) at ppm levels .
    • ICP-OES: Quantify residual heavy metals (e.g., Pd or Cu from catalysts) .
  • Impact Assessment:
    • Control Experiments: Compare biological activity of purified vs. technical-grade material to isolate impurity effects .

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